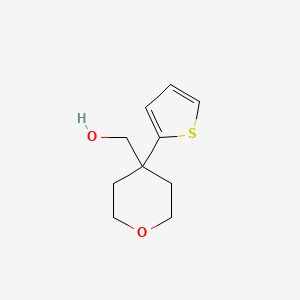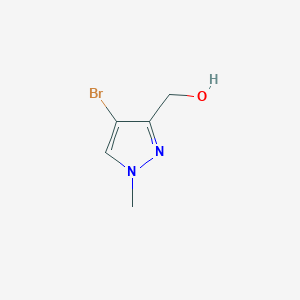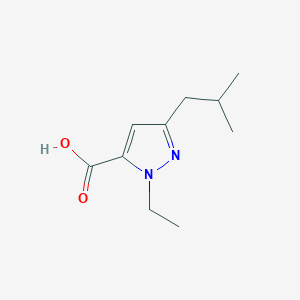
1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was achieved through ester condensation, cyclization, and hydrolysis starting from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a one-pot condensation reaction involving ethyl acetoacetate and phenyl hydrazine . These methods could potentially be adapted for the synthesis of 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined to crystallize in the monoclinic system with space group P21/c . These techniques would be essential in analyzing the molecular structure of 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclocondensation. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions . Additionally, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . These reactions could be relevant for further functionalization of 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as melting points, solubility, and stability, can be studied using techniques like thermo gravimetric analysis and DFT calculations . For example, DFT studies provided insights into the electronic structure and molecular geometry of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate . These analyses would be crucial for understanding the properties of 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate and predicting its behavior in various environments.
Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrazole derivatives serve as crucial scaffolds for synthesizing diverse heterocyclic compounds due to their reactivity and functional versatility. These compounds are utilized in synthesizing pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting their importance in organic synthesis and the development of new materials and molecules with potential applications in various industries (Gomaa & Ali, 2020).
Biological Applications
Pyrazole carboxylic acid derivatives have been identified to possess significant biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These findings underline the potential of pyrazole derivatives in medicinal chemistry, offering a foundation for developing new therapeutic agents (Cetin, 2020).
Anticancer Agents
The Knoevenagel condensation, involving pyrazole derivatives, has been a significant contributor to developing biologically active molecules, especially in cancer research. Products from these reactions have shown remarkable anticancer activity, indicating the potential of pyrazole-based compounds in drug discovery and development (Tokala, Bora, & Shankaraiah, 2022).
Environmental and Material Science
In addition to biological applications, pyrazole derivatives have been explored for their role in environmental science and materials engineering. For instance, the electrochemical technology involving haloaluminate room-temperature ionic liquids showcases the application of such compounds in surface finishing and energy storage technologies (Tsuda, Stafford, & Hussey, 2017). This illustrates the versatility of pyrazole derivatives in contributing to advancements in green chemistry and sustainable technologies.
properties
IUPAC Name |
2-ethyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-12-9(10(13)14)6-8(11-12)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGHINKQRGJIHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646602 |
Source


|
| Record name | 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1015845-75-6 |
Source


|
| Record name | 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


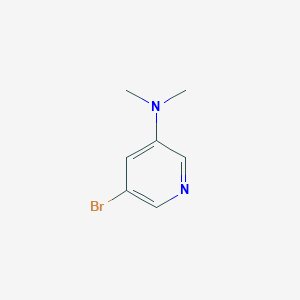
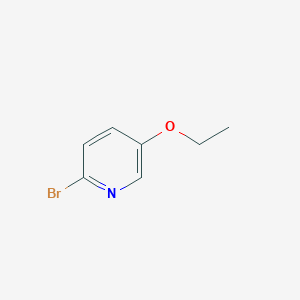
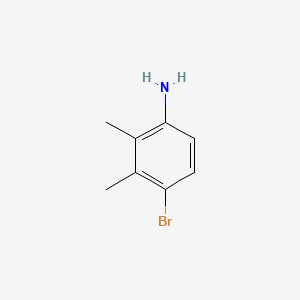
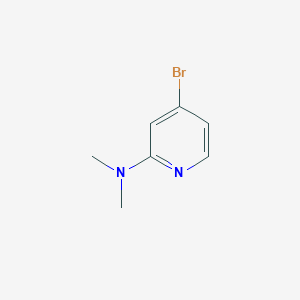
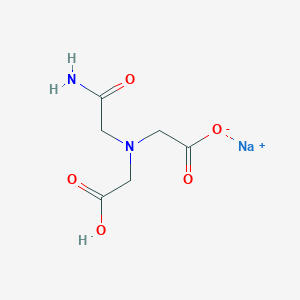
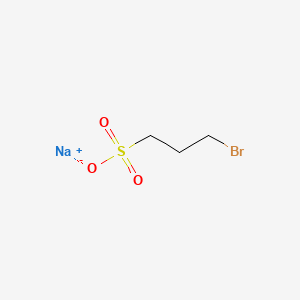
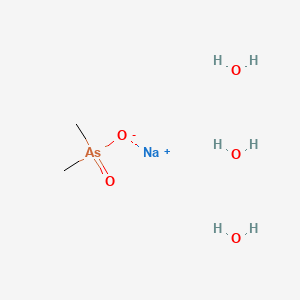
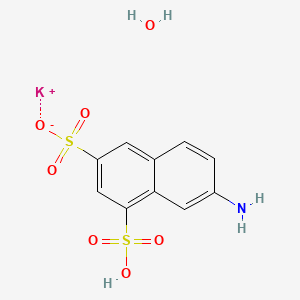

![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)

